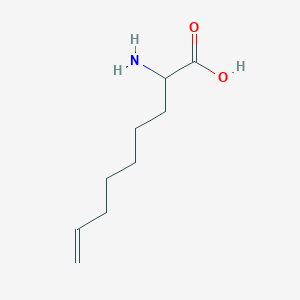

2-Amino-8-nonenoic acid

Overview

Description

2-Amino-8-nonenoic acid, also known as (2R)-2-Amino-8-nonenoic acid or (2S)-2-Amino-8-nonenoic acid, is a compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ®-2-aminonon-8-enoic acid .

Molecular Structure Analysis

The linear formula of 2-Amino-8-nonenoic acid is C9H17NO2 . The InChI code is 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-8-nonenoic acid include a boiling point of 303℃, a melting point of 200-201℃ (dec.), and a density of 1.002 g/cm3 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Efficient Synthesis for Pharmaceutical Compounds : A study by Wang et al. (2007) developed an efficient synthesis process for (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, a crucial component for BILN 2061, an inhibitor targeting the HCV NS3 protease. This method features a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid, with practical implications for pilot-plant scale production (Wang et al., 2007).

Asymmetric Synthesis for Pharmaceutical Applications : Park et al. (2016) reported the development of a practical process to prepare iso-Boc (S)-2-amino-8-nonenoic acid, a compound used in pharmaceutical synthesis. This process utilizes enzymatic reductive amination and is highly efficient in yield and enantioselectivity (Park et al., 2016).

Analytical Chemistry and Biochemistry

High-Performance Liquid Chromatography Applications : Břicháč et al. (2007) explored the use of trans-4-Hydroxy-2-nonenoic acid (HNEA), related to 2-amino-8-nonenoic acid, in the development of RP-HPLC methods for separating HNEA enantiomers. This method holds significance for analyzing lipid peroxidation markers in biological samples (Břicháč et al., 2007).

Biosynthesis and Biochemistry : Prasad et al. (2006) investigated the influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in Capsicum spp. This research helps in understanding the regulatory roles of similar fatty acid derivatives in the biosynthesis of bioactive molecules (Prasad et al., 2006).

Chemical Synthesis and Novel Applications

Synthesis of Nitrogenous Heterocyclic Compounds : Farhan and Saour (2017) synthesized nitrogenous heterocyclic compounds linked to amino acid esters, potentially including 2-amino-8-nonenoic acid derivatives. These compounds exhibit antimicrobial and cytotoxic activities, demonstrating the broad application of amino acids in medicinal chemistry (Farhan & Saour, 2017).

Fluorescence Detection in Biochemical Analysis : Kuhr and Yeung (1988) discussed the importance of amino acids, including 2-amino-8-nonenoic acid derivatives, in fluorescence detection and analytical chemistry. This technique is vital for understanding biochemical pathways and small chemical compounds in biological systems (Kuhr & Yeung, 1988).

Mechanism of Action

Target of Action

It is known to be involved in the biosynthesis of capsaicinoids , which are active components in chili peppers that interact with the TRPV1 receptor, a pain receptor .

Mode of Action

It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids, such as capsaicin, bind to the TRPV1 receptor, causing a sensation of heat or pain .

Biochemical Pathways

2-Amino-8-nonenoic acid is involved in the biosynthesis of capsaicinoids . The biosynthesis of capsaicinoids starts with the conversion of phenylalanine into vanillylamine, and the conversion of valine or leucine into 8-methyl-6-nonenoic acid . These two compounds are then condensed by the capsaicin synthase enzyme to form capsaicin .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The result of the action of 2-Amino-8-nonenoic acid is the production of capsaicinoids, which are known to have various effects at the molecular and cellular level. Capsaicinoids can activate the TRPV1 receptor, leading to sensations of heat or pain . They also have potential therapeutic effects in treating several diseases, such as diabetes, cancer, obesity, cardiovascular, respiratory, gastric diseases, and urological disorders .

properties

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-nonenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure and characteristics of 2-amino-8-nonenoic acid based on the research?

A1: The research article describes the synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. Let's break down this name:

Q2: The research mentions a "through-process" synthesis. What does this mean and why is it significant?

A2: A "through-process" synthesis, as described in the research [], refers to a synthetic route where multiple steps are performed sequentially without the isolation and purification of intermediate products. This approach offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)